(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate structure elucidation
(R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate
Introduction: The Imperative for Precision in Chiral Heterocycle Characterization
Chiral nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology, forming the core of numerous therapeutic agents.[1][2] Molecules such as (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate (CAS No. for R-enantiomer not specified, S-enantiomer is 1007882-58-7) are of significant interest to drug development professionals due to their potential as versatile building blocks in asymmetric synthesis.[3][4][5] The precise three-dimensional arrangement of atoms—the molecule's absolute stereochemistry—is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. Therefore, the unambiguous structural elucidation of such chiral molecules is a non-negotiable prerequisite for their application in research and development.
This guide serves as a comprehensive resource for researchers and scientists, detailing a multi-faceted analytical workflow to confirm the identity, connectivity, and absolute stereochemistry of (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
A Multi-Technique Strategy for Unambiguous Elucidation
A single analytical technique is rarely sufficient to provide a complete structural picture. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), is essential for irrefutable proof of structure. This integrated strategy ensures that every aspect of the molecule—from its elemental composition to its stereochemical purity—is rigorously verified.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment of each proton and carbon atom. For (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate, a suite of 1D and 2D NMR experiments is required to assign all signals and confirm the connectivity between the pyrrolidine and imidazole rings.
Expert Insight: Why a Full Suite of NMR Experiments?
While a simple ¹H NMR can provide a preliminary fingerprint, it is insufficient for unambiguous proof. The pyrrolidine ring protons form a complex, overlapping spin system that requires 2D correlation experiments like COSY (Correlation Spectroscopy) to deconvolve. Furthermore, confirming the crucial bond between the pyrrolidine C2 and the imidazole C2' requires long-range correlation experiments like HMBC (Heteronuclear Multiple Bond Correlation).
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[6]
-
Data Acquisition: Collect spectra on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.[7]
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire gCOSY, gHSQC (or gHMQC), and gHMBC experiments to establish proton-proton and proton-carbon correlations.
Data Presentation: Expected NMR Assignments
The following table summarizes the expected chemical shifts based on known values for similar N-Boc-pyrrolidine and imidazole-containing structures.[8][9][10]
| Position | Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |
| 1 | N-Boc | - | - | 154-155 (C=O) | HMBC to H2, H5 |
| C(CH₃)₃ | ~1.45 | s (9H) | 79-80 | HMBC to methyl protons | |
| C(CH₃)₃ | ~1.45 | s (9H) | 28-29 | HMBC to quaternary carbon | |
| 2 | CH | ~4.8-5.0 | dd | 58-60 | COSY to H3; HMBC to C4', C5', C=O |
| 3 | CH₂ | ~1.9-2.2 | m (2H) | 28-30 | COSY to H2, H4 |
| 4 | CH₂ | ~1.8-2.0 | m (2H) | 23-25 | COSY to H3, H5 |
| 5 | CH₂ | ~3.4-3.6 | m (2H) | 46-47 | COSY to H4; HMBC to C=O |
| 1' | NH | Broad | br | - | - |
| 2' | C | - | - | 145-147 | HMBC from H2, H4', H5' |
| 4' | CH | ~7.1 | s (1H) | 128-130 | HMBC to C2', C5' |
| 5' | CH | ~7.0 | s (1H) | 120-122 | HMBC to C2', C4' |
Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.
Caption: Key 2D NMR correlations confirming structure.
Mass Spectrometry: Confirming Molecular Formula and Integrity
Mass spectrometry provides the exact molecular weight and, through high-resolution measurements, the elemental composition of a molecule. It is a rapid and highly sensitive technique that serves as a primary validation of the compound's identity.
Expert Insight: The Role of High-Resolution MS (HRMS)
Low-resolution MS can confirm the nominal mass, but HRMS is critical for trustworthiness. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique elemental formula, distinguishing the target compound from potential isomers or impurities with the same nominal mass.[6]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique such as Electrospray Ionization (ESI), which is ideal for polar molecules and minimizes fragmentation.[11]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate m/z of the protonated molecular ion, [M+H]⁺, and use this value to confirm the elemental composition.
Data Presentation: Expected HRMS Data
Molecular Formula: C₁₂H₁₉N₃O₂ Monoisotopic Mass: 237.1477 u Expected [M+H]⁺: 238.1550 u
The fragmentation pattern in MS/MS experiments can further validate the structure. The N-Boc group is notoriously labile and its characteristic fragmentation provides strong evidence for its presence.[11]
| Ion | m/z (calculated) | Fragment Lost | Interpretation |
| [M+H]⁺ | 238.1550 | - | Protonated Molecular Ion |
| [M+H - C₄H₈]⁺ | 182.0924 | Isobutylene | Characteristic loss from Boc group via McLafferty rearrangement |
| [M+H - C₅H₉O₂]⁺ | 137.0818 | Boc group | Loss of the entire tert-butoxycarbonyl group |
Chiral HPLC: Verification of Stereochemical Integrity
The final and most critical piece of the puzzle is confirming the absolute stereochemistry and enantiomeric purity. Chiral HPLC is the industry-standard method for separating enantiomers, providing quantitative data on the enantiomeric excess (ee).
Expert Insight: The Importance of Method Development
Separating enantiomers requires a chiral environment, provided by a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of molecules.[12][13] The choice of mobile phase (typically a mixture of a nonpolar solvent like hexane and a polar alcohol modifier) is crucial for achieving resolution. The development of a robust and reproducible method is paramount for reliable results.[14]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC) to find a suitable stationary phase.
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as 90:10 Hexane:Isopropanol (IPA).
-
Systematically vary the ratio of hexane and alcohol modifier (e.g., IPA, Ethanol) to optimize the separation factor (α) and resolution (Rs).[12]
-
Small amounts of an additive, like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can improve peak shape.
-
-
Analysis of the Racemic Standard: First, inject a racemic mixture of the compound to determine the retention times of both the (R) and (S) enantiomers and to prove the method's separating power.
-
Analysis of the Target Sample: Inject the (R)-enantiomer sample under the optimized conditions to confirm its retention time matches one of the peaks from the racemic standard and to quantify its enantiomeric excess. The peak area percentage is used to calculate the ee value.
| Parameter | Typical Conditions | Purpose |
| Column | Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) | Provides the chiral environment for separation |
| Mobile Phase | n-Hexane / Ethanol (e.g., 80:20 v/v) | Elutes the compounds; ratio is adjusted for optimal resolution |
| Flow Rate | 1.0 mL/min | Controls retention time and efficiency |
| Detection | UV at 220 nm | Monitors the elution of the imidazole-containing compound |
| Column Temp. | 25 °C | Ensures reproducible retention times |
Conclusion: A Triad of Evidence for Definitive Structure Elucidation
The structural elucidation of a chiral molecule like (R)-tert-Butyl 2-(1H-imidazol-2-yl)pyrrolidine-1-carboxylate demands a rigorous, multi-pronged analytical strategy. By integrating the detailed connectivity map from 1D and 2D NMR, the definitive molecular formula from HRMS, and the unambiguous stereochemical assignment from chiral HPLC, researchers can be fully confident in the identity, purity, and stereointegrity of their material. This triad of evidence forms a self-validating system that meets the high standards required for pharmaceutical research and development, ensuring that subsequent scientific endeavors are built upon a solid and accurately characterized foundation.
References
-
Li, G., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. [Link]
-
Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). N-Boc-pyrrolidine. National Center for Biotechnology Information. [Link]
-
Cardillo, G., & Gualandi, A. (2024). Chiral Nonaromatic Nitrogen-Heterocycles by Asymmetric Intramolecular Haloamination and Haloamidation. MDPI. [Link]
-
RSC Publishing. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Royal Society of Chemistry. [Link]
-
MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
Zhang, D., et al. (2021). Asymmetric synthesis of chiral N-heterocycles. ResearchGate. [Link]
-
Laohapaisan, A., Roy, A. R., & Nagib, D. A. (2023). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed Central. [Link]
-
Singh, S., et al. (2003). A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase. PubMed. [Link]
Sources
- 1. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labsolu.ca [labsolu.ca]
- 4. labsolu.ca [labsolu.ca]
- 5. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 10. N-BOC-IMIDAZOLE(49761-82-2) 1H NMR [m.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A validated chiral HPLC method for the enantiomeric separation of Linezolid on amylose based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
